molecular formula C26H35ClN6O5S B14003162 [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid CAS No. 50508-19-5

[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid

Cat. No.: B14003162
CAS No.: 50508-19-5
M. Wt: 579.1 g/mol
InChI Key: FTCCDDNZFFHASS-UHFFFAOYSA-N
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Description

[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid is a synthetic small molecule suspected to function as a potent and selective protein kinase inhibitor, based on its structural homology to known kinase inhibitor scaffolds . The core of the molecule features a 4,6-diamino-2,2-dimethyl-1,3,5-triazine group, a motif well-established in medicinal chemistry for its ability to act as a hinge-binding region binder in ATP-competitive kinase inhibitors , analogous to compounds targeting ALK, JAK, and other kinases. This triazine core is linked via a phenoxy methyl bridge to a phenyl group bearing a piperidin-1-ylmethanone moiety, which likely contributes to solubility and pharmacokinetic properties. The presence of an ethanesulfonic acid (esylate) salt form enhances the compound's aqueous solubility, making it suitable for in vitro biological assays. Researchers can leverage this compound as a chemical probe to investigate kinase signaling pathways in cell-based models of oncology and immunology. Supplied as a high-purity solid, this product is intended for research purposes to facilitate lead optimization and mechanistic studies in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

50508-19-5

Molecular Formula

C26H35ClN6O5S

Molecular Weight

579.1 g/mol

IUPAC Name

[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid

InChI

InChI=1S/C24H29ClN6O2.C2H6O3S/c1-24(2)29-22(26)28-23(27)31(24)18-9-10-20(19(25)14-18)33-15-16-7-6-8-17(13-16)21(32)30-11-4-3-5-12-30;1-2-6(3,4)5/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H4,26,27,28,29);2H2,1H3,(H,3,4,5)

InChI Key

FTCCDDNZFFHASS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N4CCCCC4)Cl)N)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic transformations focusing on:

  • Construction of the 4,6-diamino-2,2-dimethyl-1,3,5-triazine core.
  • Attachment of the 2-chloro-4-substituted phenoxy moiety.
  • Formation of the piperidin-1-ylmethanone linkage.
  • Final salt formation with ethanesulfonic acid.

The synthetic route typically employs nucleophilic aromatic substitution, amide bond formation, and salt metathesis reactions.

Key Steps in the Synthesis

Preparation of the 4,6-Diamino-2,2-dimethyl-1,3,5-triazine Intermediate
  • Starting from cyanuric chloride, sequential substitution with amines introduces the 4,6-diamino and 2,2-dimethyl groups on the triazine ring.
  • The 2-chloro substituent on the phenyl ring is introduced prior to or after the triazine substitution depending on the synthetic route.
Formation of the Phenoxy Linkage
  • The phenoxy group is introduced via nucleophilic aromatic substitution using a phenol derivative bearing the triazine substituent.
  • The phenol oxygen attacks the chlorinated aromatic ring to form the ether linkage.
Coupling with Piperidin-1-ylmethanone
  • The piperidin-1-ylmethanone moiety is introduced by amide bond formation.
  • Typical reagents include coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other peptide coupling reagents.
  • Bases such as N,N-diisopropylethylamine (DIPEA) facilitate the coupling reaction.
  • The reaction is often performed in solvents like acetonitrile or ethanol under controlled temperature.
Salt Formation with Ethanesulfonic Acid
  • The final compound is isolated as an ethanesulfonic acid salt to improve solubility and stability.
  • Salt formation is achieved by treating the free base with ethanesulfonic acid in an appropriate solvent, often followed by crystallization.

Detailed Reaction Conditions and Purification

Step Reagents/Conditions Notes
Triazine core formation Cyanuric chloride, amines, controlled temperature Sequential substitution, careful pH control
Phenoxy ether formation Phenol derivative, base (e.g., potassium carbonate) Nucleophilic aromatic substitution
Amide coupling Piperidin-1-ylmethanone, EDC or similar, DIPEA, solvent (acetonitrile/ethanol) Room temperature to mild heating
Salt formation Ethanesulfonic acid, solvent (e.g., ethanol) Crystallization yields pure salt
Purification Preparative HPLC, flash chromatography Ensures enantiomeric purity and removal of impurities

Research Outcomes and Yield Data

  • The synthetic methods yield the target compound with high purity (>98%) and good enantiomeric excess, critical for pharmaceutical applications.
  • Typical overall yields range from 45% to 70%, depending on the efficiency of each step and purification.
  • The use of preparative high-performance liquid chromatography (HPLC) and flash chromatography is essential for isolating the pure compound and removing side products.
  • The ethanesulfonic acid salt form enhances the compound’s solubility and bioavailability, as demonstrated in pharmacokinetic studies.

Summary Table of Key Reagents and Chemicals

Chemical Name Role in Synthesis Source/Reference
Cyanuric chloride Triazine core precursor
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Coupling agent for amide bond
N,N-Diisopropylethylamine (DIPEA) Base for coupling reaction
Potassium carbonate Base for nucleophilic substitution
Ethanesulfonic acid Salt formation
Acetonitrile, Ethanol Solvents

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Ether Group

The chlorine atom on the phenoxy group undergoes nucleophilic substitution under basic or catalytic conditions.

Reaction Conditions Products Mechanistic Notes
Aqueous NaOH (80°C, 2 hours)Replacement of Cl with -OH, forming a phenolic derivative SNAr mechanism favored by electron-withdrawing groups on the aromatic ring .
Ammonia (NH3, ethanol, reflux)Substitution with -NH2, yielding an aminophenyl ether derivative Catalyzed by Cu(I) salts to enhance reactivity .

The electron-deficient aromatic ring (due to the triazine and sulfonyl groups) accelerates substitution rates .

Sulfonyl Fluoride Reactivity

The sulfonyl fluoride group (-SO2F) participates in nucleophilic displacement or hydrolysis:

Reaction Conditions Products
HydrolysisH2O, pH 7-9, 25°CSulfonic acid (-SO3H) formation
Amine attackPrimary amines (e.g., methylamine), 60°CSulfonamide (-SO2NHR) derivatives

Ethanesulfonic acid acts as a Brønsted acid catalyst in some hydrolysis pathways .

Triazine Ring Functionalization

The 4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl group undergoes:

Amino Group Alkylation

Reagents Products Applications
Methyl iodide (CH3I, DMF)N-methylated triazine derivatives Enhanced lipophilicity for drug delivery.
Ethyl chloroformate (ClCO2Et)Carbamate-protected triazine intermediates Stabilization during synthetic steps .

Ring-Opening Reactions

Under strongly acidic conditions (e.g., HCl, 100°C), the triazine ring hydrolyzes to form a guanidine derivative and CO2 .

Piperidinyl Methanone Reactivity

The piperidine ring and ketone group participate in:

Ketone Reduction

Reagents Products
NaBH4 (MeOH, 0°C)Secondary alcohol derivative
H2/Pd-C (ethanol, 25°C)Piperidinyl methanol product

Quaternization of Piperidine

Reaction with methyl triflate forms a quaternary ammonium salt, enhancing water solubility .

Ethanesulfonic Acid Interactions

Ethanesulfonic acid stabilizes the compound via:

  • Salt Formation : Protonates basic amines (e.g., piperidine) to improve crystallinity .

  • Catalysis : Accelerates esterification or acylation reactions under mild conditions .

Comparative Reactivity Table

Functional Group Reactivity Key Reactions References
Chlorophenyl etherHigh (SNAr)Hydrolysis, amination
Sulfonyl fluorideModerate-HighHydrolysis, sulfonamide formation
Triazine amino groupsModerateAlkylation, acylation
Piperidinyl methanoneLow-ModerateReduction, quaternization

Scientific Research Applications

Chemistry

In chemistry, [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its triazine core is known for its biological activity, and modifications to the phenoxy and piperidine groups can enhance its efficacy .

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid involves its interaction with specific molecular targets. The triazine core can interact with enzymes and proteins, inhibiting their activity. The phenoxy and piperidine groups can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

NSC 127755

  • Structure: 3-Chloro-4-((4-(2-chloro-4-[4,6-diamino-2,2-dimethyl-s-triazin-1(2H)-yl]phenyl)butyl)) benzenesulfonyl fluoride + ethanesulfonic acid (1:1) .
  • Key Features: Shares the diamino-triazine core and sulfonyl fluoride group but differs in the alkyl chain (butyl vs. phenoxymethyl linker in the target compound).
  • Activity: Demonstrated potent activity against murine colon adenocarcinomas (36, 38, 10/A, 12/A) and synergism with palmO-ara-C (NSC 135962) .

Triazinate (NSC 139105)

  • Structure: Ethanesulfonic acid compounded with α-(2-chloro-4-[4,6-diamino-2,2-dimethyl-s-triazin-1-yl]phenoxyl)-N,N-dimethyl-m-toluamide .
  • Key Features: Retains the diamino-triazine and ethanesulfonic acid components but replaces the piperidinylmethanone with a dimethyltoluamide group.
  • Activity : Effective against methotrexate-resistant leukemia cells (CCRF-CEM/R1/R2), with partial cross-resistance in cells overexpressing dihydrofolate reductase .

NSC 135759

  • Structure: 4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]propanoylamino]-2-methylbenzenesulfonic acid .
  • Key Features: Similar triazine core but lacks the piperidinylmethanone and sulfonyl fluoride groups.
Pharmacological Activity Comparison
Compound Target Cancers/Cell Lines Key Mechanism Resistance Profile
Target Compound Methotrexate-resistant leukemic cells Non-classical folate transport; DHFR inhibition? Likely active against transport-defective cells
NSC 127755 Colon adenocarcinomas (36, 38, 10/A, 12/A) Folate antagonism; schedule-dependent efficacy Synergistic with palmO-ara-C
Triazinate (NSC 139105) CCRF-CEM/R1/R2 leukemia Bypasses folate transport; DHFR inhibition Cross-resistant in DHFR-overexpressing cells
Trimetrexate (NSC 249008) Solid tumors, leukemias DHFR inhibition; lipophilic transport Cross-resistance in DHFR-overexpressing lines
Chemical and Physicochemical Properties
Property Target Compound NSC 127755 Triazinate NSC 135759
Molecular Weight (g/mol) 583.05 ~650 (estimated) ~550 (estimated) ~500 (estimated)
Solubility Modifier Ethanesulfonic acid Ethanesulfonic acid Ethanesulfonic acid Sulfonic acid
Key Functional Groups Sulfonyl fluoride, piperidine Sulfonyl fluoride, butyl linker Toluamide group Propanoylamino, methyl

Research Findings and Clinical Implications

  • Target Compound : Preclinical data suggest efficacy in overcoming methotrexate resistance, particularly in cells with impaired folate uptake . Its sulfonyl fluoride group may enhance target binding or stability compared to sulfonic acid derivatives .
  • NSC 127755 : Highlighted for schedule-dependent antitumor activity, emphasizing prolonged exposure for optimal efficacy .
  • Triazinate : Demonstrates that structural modifications (e.g., toluamide substitution) can mitigate cross-resistance in DHFR-overexpressing cells .

Biological Activity

The compound [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H24Cl2FN5O6S2
  • Molecular Weight : 533.00 g/mol
  • CAS Number : 31000-06-3
  • Appearance : Solid

The compound features a piperidine ring linked to a phenyl group that is further substituted with a chloro-triazine moiety. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that derivatives of triazine compounds exhibit significant antiviral properties. For instance:

  • Case Study : A derivative similar to the compound under discussion showed an IC50 value of 0.26 μM against Hepatitis C virus (HCV), indicating potent antiviral activity against viral RNA polymerase .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • In Vitro Studies : It demonstrated cytotoxic effects on various cancer cell lines. For instance, a related triazine derivative exhibited IC50 values ranging from 5 to 15 μM against breast and lung cancer cell lines .

The proposed mechanism behind the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Interaction with Cellular Pathways : It potentially modulates signaling pathways that are crucial for cell survival and proliferation.

Data Tables

Activity Type IC50 Value (μM) Target Reference
Antiviral0.26HCV RNA Polymerase
Anticancer5 - 15Various Cancer Cell Lines

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the triazine-piperidine core of this compound?

  • Methodology : The triazine core can be synthesized via nucleophilic substitution reactions using 2-chloro-4,6-dimethoxy-1,3,5-triazine derivatives. Sodium bicarbonate is critical for deprotonating intermediates and facilitating coupling with phenoxy-methylphenyl groups. Ethanesulfonic acid is introduced via salt formation with amines (e.g., N-methylpiperidine) under reflux conditions .
  • Key Parameters :

StepReagentsConditionsYield Optimization
Triazine activation2-chloro-triazine derivativesNaHCO₃, 60°C, 6hMonitor pH to avoid overhalogenation
Piperidine couplingPiperidin-1-ylmethanone precursorsDCM, RT, 12hUse stoichiometric amine bases

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR : Analyze aromatic protons (δ 6.8–7.4 ppm) and piperidine methyl groups (δ 1.2–1.6 ppm). The triazine NH₂ signals (δ 5.8–6.2 ppm) may split due to hydrogen bonding .
  • IR : Confirm sulfonic acid O=S=O stretches (~1350 cm⁻¹) and triazine C=N vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., m/z 569.71 for the parent ion) .

Q. What strategies improve the solubility of this compound for in vitro assays?

  • Approaches :

  • Adjust pH using acetate or phosphate buffers (pH 4.6–7.1) to enhance ionic solubility .
  • Use co-solvents (e.g., DMSO:water mixtures ≤10%) without destabilizing the triazine core .
  • Synthesize hydrophilic salts (e.g., sodium ethanesulfonate) via ion exchange .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

  • Methods :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps, highlighting electron-deficient triazine regions. Compare with experimental UV-Vis data for validation .
  • Use TD-DFT to simulate absorption spectra and assess charge-transfer interactions between the piperidine and triazine moieties .

Q. What experimental design (DoE) approaches optimize reaction yields for large-scale synthesis?

  • Optimization Workflow :

Screen variables (temperature, solvent, catalyst) via Plackett-Burman design to identify critical factors.

Apply Box-Behnken response surface methodology to refine conditions. For example, increasing sodium bicarbonate concentration (0.5–1.5 eq) improves coupling efficiency by 20% .

  • Case Study : Bayesian optimization reduced side products by 15% in triazine synthesis compared to manual tuning .

Q. How to resolve contradictions between experimental spectral data and expected structures?

  • Troubleshooting :

  • If IR lacks expected sulfonic acid bands, check for incomplete salt formation or hydrolysis. Repeat synthesis with fresh ethanesulfonic acid .
  • For mismatched NMR splitting patterns, perform variable-temperature NMR to detect dynamic effects (e.g., hindered rotation in the piperidine group) .

Q. What controls regioselectivity during triazine functionalization?

  • Mechanistic Insights :

  • The 4-position of the triazine ring is more reactive toward nucleophilic aromatic substitution due to electron-withdrawing effects from adjacent amino groups. Steric hindrance from 2,2-dimethyl groups further directs substitution to the 4- and 6-positions .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor 4-substitution, while higher temperatures (60°C) promote equilibration to the 6-position .

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